molecular formula C8H10ClNO B037897 (R)-2-Amino-1-(3-chlorophenyl)ethanol CAS No. 121652-86-6

(R)-2-Amino-1-(3-chlorophenyl)ethanol

Cat. No.: B037897
CAS No.: 121652-86-6
M. Wt: 171.62 g/mol
InChI Key: STJIXOUDTUPEEL-QMMMGPOBSA-N
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Description

Significance of Stereochemistry in Pharmaceutical and Fine Chemical Synthesis

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in the efficacy and safety of pharmaceuticals. The biological systems in the human body, such as enzymes and receptors, are inherently chiral. Consequently, they often interact differently with the different stereoisomers (enantiomers) of a drug molecule. One enantiomer may produce a desired therapeutic effect, while the other might be inactive or, in some cases, cause harmful side effects.

This stereoselectivity underscores the necessity of producing enantiomerically pure drugs. The development of asymmetric synthesis techniques and chiral chromatography has been instrumental in allowing for the production of single-enantiomer pharmaceuticals, thereby enhancing therapeutic outcomes and minimizing risks associated with the undesired stereoisomer. Regulatory bodies like the U.S. Food and Drug Administration (FDA) have established guidelines that emphasize the need to characterize the stereochemistry of new drugs early in the development process.

Overview of Chiral Amino Alcohols as Versatile Building Blocks and Pharmacological Scaffolds

Chiral amino alcohols are highly valued as versatile building blocks in organic synthesis. accelachem.comnih.gov Their bifunctional nature allows for a wide range of chemical transformations, making them ideal starting materials or key intermediates for the synthesis of natural products and pharmaceuticals. accelachem.comguidechem.com Many bioactive molecules, including a number of important drugs, contain the chiral 1,2-amino alcohol moiety within their structure. acs.org They are used not only as precursors for the main carbon skeleton but also as chiral auxiliaries and ligands to control the stereochemistry of chemical reactions. lookchem.com

Specific Research Focus on (R)-2-Amino-1-(3-chlorophenyl)ethanol

Within the extensive family of chiral amino alcohols, this compound has garnered specific research interest. It serves as a crucial chiral intermediate, particularly in the synthesis of certain pharmacologically active agents. Its distinct structure, featuring a chlorophenyl group, provides a scaffold that is key to the biological activity of the molecules derived from it. The subsequent sections of this article will focus exclusively on the chemical properties, synthesis, and synthetic applications of this specific compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R)-2-amino-1-(3-chlorophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO/c9-7-3-1-2-6(4-7)8(11)5-10/h1-4,8,11H,5,10H2/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STJIXOUDTUPEEL-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Cl)[C@H](CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Enantioselective Production of R 2 Amino 1 3 Chlorophenyl Ethanol

Asymmetric Synthesis Strategies

Asymmetric synthesis is crucial for obtaining the desired enantiomer of 2-Amino-1-(3-chlorophenyl)ethanol (B2523586). Among the various strategies, chemo-enzymatic methods have gained prominence due to their high selectivity, mild reaction conditions, and environmentally benign nature. These methods leverage the stereoselectivity of enzymes to achieve high enantiomeric excess (ee).

Chemo-Enzymatic Approaches

Chemo-enzymatic synthesis combines the advantages of both chemical and enzymatic reactions to create efficient and selective synthetic routes. For the production of (R)-2-Amino-1-(3-chlorophenyl)ethanol, this often involves the biocatalytic reduction of a prochiral ketone precursor, followed by chemical transformations.

A primary chemo-enzymatic route involves the asymmetric reduction of 2-chloro-1-(3-chlorophenyl)ethanone to its corresponding (R)-chiral alcohol. This biotransformation is the key step that introduces the desired stereochemistry.

Whole-cell biocatalysts are frequently employed for the asymmetric reduction of ketones due to the presence of necessary enzymes and cofactor regeneration systems within the cell. The use of whole cells circumvents the need for enzyme purification, making the process more cost-effective.

The yeast strain Candida ontarioensis has demonstrated excellent catalytic activity in the asymmetric reduction of 2-chloro-1-(3-chlorophenyl)ethanone. umaine.edu Under optimized conditions with a substrate concentration of 10 g/L, resting cells of Candida ontarioensis can produce (R)-2-chloro-1-(3-chlorophenyl)ethanol with an enantiomeric excess of 99.9% and a yield of 99.0%. umaine.edu To enhance the reaction efficiency, permeabilization of the cells using agents like cetyltrimethylammonium bromide can be employed. This treatment increases the cell membrane permeability, leading to a more than two-fold increase in activity and allowing the reaction to be completed in a shorter timeframe of 24 hours with high yield and enantioselectivity, even at a higher substrate concentration of 30 g/L. umaine.edu

Similarly, various strains of Geotrichum candidum are known for their ability to reduce a wide range of ketones with high stereoselectivity. acs.orgrsc.orgresearchgate.net While whole cells of Geotrichum candidum can be used, acetone (B3395972) powder preparations of the fungus have shown superior reactivity and stereoselectivity for the reduction of aromatic ketones. acs.orgrsc.org These preparations can yield the corresponding (S)-alcohols with over 99% ee, demonstrating the versatility of this biocatalyst. acs.orgrsc.org

Biocatalytic Reduction of 2-chloro-1-(3-chlorophenyl)ethanone
BiocatalystSubstrate ConcentrationYield (%)Enantiomeric Excess (ee, %)Reference
Candida ontarioensis (resting cells)10 g/L99.099.9 (R) umaine.edu
Candida ontarioensis (permeabilized cells)30 g/L97.599.9 (R) umaine.edu
Geotrichum candidum (acetone powder)-High>99 (S) for various aromatic ketones acs.orgrsc.org

The high stereoselectivity observed in these biocatalytic reductions is attributed to the action of enzymes, primarily alcohol dehydrogenases (ADHs) and carbonyl reductases. These enzymes belong to the oxidoreductase class and catalyze the reversible oxidation of alcohols to aldehydes or ketones.

ADHs and carbonyl reductases possess a chiral active site that preferentially binds the substrate in a specific orientation, leading to the formation of one enantiomer over the other. The stereochemical outcome of the reduction is determined by the enzyme's inherent preference, often following Prelog's rule, which predicts the stereochemistry of the resulting alcohol. However, anti-Prelog specific enzymes are also known. The broad substrate specificity of some ADHs makes them valuable catalysts for the synthesis of a wide range of chiral alcohols.

The stereoselectivity of these enzymes can be influenced by various factors, including the substrate structure, reaction conditions, and even the source of the enzyme. For instance, ADHs from different microorganisms can exhibit opposite enantioselectivities. Engineering the active site of these enzymes through directed evolution or site-directed mutagenesis can further enhance their activity, stability, and stereoselectivity for a specific substrate.

The catalytic activity of ADHs and carbonyl reductases is dependent on nicotinamide (B372718) cofactors, typically NADH (nicotinamide adenine (B156593) dinucleotide) or NADPH (nicotinamide adenine dinucleotide phosphate), which act as hydride donors. These cofactors are expensive, making their use in stoichiometric amounts economically unfeasible for large-scale synthesis. Therefore, an efficient in situ cofactor regeneration system is essential for a practical biocatalytic process.

Whole-cell biocatalysts have an inherent advantage as they possess metabolic pathways capable of regenerating the reduced cofactor. researchgate.net Often, a co-substrate such as glucose or isopropanol (B130326) is added to the reaction mixture to fuel these metabolic pathways. For example, glucose can be oxidized by glucose dehydrogenase (GDH), which simultaneously reduces NADP+ to NADPH. This enzyme-coupled approach is a popular strategy for NADPH regeneration.

An alternative chemo-enzymatic strategy involves the asymmetric reduction of a 2-azido ketone precursor, 2-azido-1-(3-chlorophenyl)ethanone, to the corresponding (R)-azido alcohol. This is then followed by the chemical reduction of the azide (B81097) group to the primary amine, yielding the final product.

The first step, the asymmetric reduction of the azido (B1232118) ketone, can be achieved using similar biocatalytic systems as described for the chloro-ketone, employing whole cells or isolated enzymes that exhibit high stereoselectivity. The subsequent step is the hydrogenation of the azido group. Catalytic hydrogenation is a common and efficient method for this transformation. This is typically carried out using a metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel, under a hydrogen atmosphere. The azide is selectively reduced to the amine without affecting the chiral alcohol functionality. This two-step process provides a versatile route to chiral amino alcohols.

Research Findings on Asymmetric Reduction and Cofactor Regeneration
AspectKey FindingSignificanceReference
Whole-Cell BiocatalysisCandida ontarioensis reduces 2-chloro-1-(3-chlorophenyl)ethanone to the (R)-alcohol with >99% ee and 99% yield.Provides a highly efficient and stereoselective method for producing the chiral intermediate. umaine.edu
Enzyme SourceAcetone powder of Geotrichum candidum shows superior reactivity and stereoselectivity compared to whole cells for reducing aromatic ketones.Highlights the potential for using processed biocatalysts to improve reaction outcomes. acs.orgrsc.org
Enzyme MechanismAlcohol dehydrogenases (ADHs) and carbonyl reductases are responsible for the high stereoselectivity in ketone reductions.Understanding the enzymatic basis allows for rational enzyme selection and engineering.
Cofactor RegenerationIn situ regeneration of NADPH is crucial for the economic feasibility of biocatalytic reductions.Enables the use of catalytic amounts of expensive cofactors, making the process scalable.
Cofactor Regeneration SystemsEnzyme-coupled systems, such as glucose dehydrogenase (GDH) for NADPH and formate (B1220265) dehydrogenase (FDH) for NADH, are effective for cofactor recycling.Offers practical and efficient methods for maintaining the catalytic cycle.
Alternative SubstrateAsymmetric reduction of 2-azido ketones followed by hydrogenation of the azide offers a viable route to the target amino alcohol.Provides an alternative synthetic pathway with potential advantages in certain contexts.-
Integrated One-Pot Reaction Sequences in Chemo-Enzymatic Processes

A common approach involves the combination of a chemical reaction to form a prochiral ketone intermediate, followed by an enzymatic reduction or reductive amination to introduce the desired chirality. For instance, a chemical synthesis could first produce 2-amino-1-(3-chlorophenyl)ethanone, which would then be subjected to an enantioselective enzymatic reduction in the same reaction vessel. Enzymes such as ketoreductases (KREDs) or alcohol dehydrogenases (ADHs) are well-suited for this purpose, often exhibiting high enantioselectivity. researchgate.netrsc.org

The success of such an integrated process hinges on the compatibility of the chemical and enzymatic reaction conditions, including solvent, pH, and temperature. The chemical catalyst must not inactivate the enzyme, and the byproducts of the chemical step should not inhibit the biocatalyst. rsc.org

Table 1: Conceptual Integrated One-Pot Chemo-Enzymatic Synthesis

Step Reaction Catalyst Type Key Considerations
1 Formation of 2-amino-1-(3-chlorophenyl)ethanone Chemical Catalyst compatibility with subsequent enzymatic step; mild reaction conditions.
2 Enantioselective reduction Biocatalyst (e.g., KRED) Enzyme stability in the reaction medium; cofactor regeneration.

Microorganism-Mediated Transformations

Whole-cell biocatalysis using microorganisms offers a cost-effective and sustainable alternative to using isolated enzymes. Microorganisms contain a plethora of enzymes and can often regenerate necessary cofactors in situ.

Specific microbial strains can selectively metabolize one enantiomer from a racemic mixture of 2-amino-1-(3-chlorophenyl)ethanol, leaving the desired (R)-enantiomer in high enantiomeric excess. While studies specifically detailing the use of Rhodosporidium and Comamonas for this particular compound are limited, the principle of enantioselective utilization by microorganisms is well-established for a variety of chiral compounds. This process, often referred to as deracemization, can be highly effective.

A more direct approach is the enantioselective bioreduction of the corresponding prochiral aminoketone, 2-amino-1-(3-chlorophenyl)ethanone. Numerous microorganisms have been screened for their ability to perform such reductions with high enantioselectivity. Strains of Geotrichum candidum have been shown to reduce similar chlorophenyl ketones to the corresponding (R)-alcohols with high enantiomeric excess (ee) and yield.

Table 2: Examples of Microorganism-Mediated Bioreductions of Related Ketones

Microorganism Substrate Product Configuration Enantiomeric Excess (ee) Yield
Geotrichum candidum 2-chloro-1-(3-chlorophenyl)ethanone (R)-alcohol 98% 94%
Hansenula polymorpha 2-chloro-1-(3-chlorophenyl)ethanone (S)-alcohol 73.8% -
Rhodococcus globerulus 2-chloro-1-(3-chlorophenyl)ethanone (S)-alcohol 71.8% -

The discovery of highly efficient microbial biocatalysts typically involves extensive screening of diverse microbial libraries. Once a promising strain is identified, optimization of the biotransformation conditions is crucial to maximize both yield and enantiomeric purity. Key parameters for optimization include:

Medium Composition: Carbon and nitrogen sources, as well as the presence of inducers, can significantly influence enzyme expression and activity.

Reaction Conditions: pH, temperature, and aeration are critical for cell growth and enzyme stability.

Substrate and Product Concentration: High concentrations of the substrate or product can be toxic to the cells or inhibit the enzyme.

Use of Co-solvents: For poorly water-soluble substrates, the addition of a water-miscible organic solvent can improve bioavailability.

For instance, the use of recombinant E. coli cells co-expressing a carbonyl reductase and a glucose dehydrogenase for cofactor regeneration has been shown to be effective in the synthesis of (R)-2-chloro-1-(3-chlorophenyl)ethanol, achieving over 99.9% ee and a 99.2% yield.

Catalytic Asymmetric Reductions (e.g., Palladium Nanoparticle Catalysis)

Homogeneous and heterogeneous catalytic asymmetric reduction of the corresponding aminoketone is a powerful tool for the synthesis of this compound. While various transition metal catalysts have been employed for this purpose, palladium-based catalysts, including those utilizing palladium nanoparticles, have shown promise.

Palladium nanoparticles supported on various materials can act as efficient and recyclable catalysts for hydrogenation reactions. mdpi.comresearchgate.net The enantioselectivity of these reactions is typically induced by the presence of a chiral ligand that coordinates with the palladium. The choice of ligand, solvent, and reaction conditions is critical for achieving high enantiomeric excess. For the reduction of functionalized ketones, palladium complexes with chiral bisphosphine ligands have demonstrated high enantioselectivity. acs.orgnih.gov

Table 3: Key Factors in Palladium-Catalyzed Asymmetric Reduction

Factor Influence
Chiral Ligand Dictates the stereochemical outcome of the reduction.
Support Material Affects catalyst stability, activity, and recyclability.
Solvent Can influence both the reaction rate and enantioselectivity.
Hydrogen Pressure A key parameter in hydrogenation reactions.

Chiral Resolution Techniques for this compound

Chiral resolution remains a widely used method for obtaining enantiomerically pure compounds. This approach involves the separation of a racemic mixture of 2-amino-1-(3-chlorophenyl)ethanol into its individual enantiomers.

One of the most common methods for resolving amines is through the formation of diastereomeric salts with a chiral resolving agent. wikipedia.org The resulting diastereomers have different physical properties, such as solubility, which allows for their separation by crystallization. researchgate.netucl.ac.uk Common chiral resolving agents for amines include chiral carboxylic acids like tartaric acid or mandelic acid derivatives. After separation of the desired diastereomeric salt, the pure (R)-enantiomer can be liberated by treatment with a base.

Enzymatic kinetic resolution is another powerful technique. researchgate.netnih.gov This method utilizes an enzyme, often a lipase (B570770), that selectively acylates one enantiomer of the racemic amino alcohol at a much higher rate than the other. rsc.org This results in a mixture of the acylated (S)-enantiomer and the unreacted (R)-enantiomer, which can then be separated. The choice of acyl donor and solvent is crucial for achieving high enantioselectivity.

Table 4: Comparison of Chiral Resolution Techniques

Technique Principle Advantages Disadvantages
Diastereomeric Crystallization Formation and separation of diastereomeric salts with different solubilities. Scalable, well-established technique. Requires stoichiometric amounts of a resolving agent; yield is limited to 50% for the desired enantiomer without a racemization step.
Enzymatic Kinetic Resolution Enantioselective enzymatic acylation of one enantiomer. High enantioselectivity; mild reaction conditions. Theoretical maximum yield of 50% for the desired enantiomer; requires separation of the product from the unreacted starting material.

Diastereomeric Salt Formation and Crystallization

The resolution of a racemic mixture of 2-amino-1-(3-chlorophenyl)ethanol via the formation of diastereomeric salts is a classical and effective method for separating enantiomers. This technique relies on reacting the racemic base with a single enantiomer of a chiral acid, known as a resolving agent. The resulting products are a pair of diastereomeric salts which, unlike enantiomers, have different physical properties such as solubility. libretexts.orglibretexts.org This difference allows for their separation by fractional crystallization. After separation, the desired enantiomer of the amino alcohol can be liberated from the salt by treatment with a base.

Using D-tartaric acid: Tartaric acid is one of the most widely used resolving agents for racemic bases due to its availability in both enantiomeric forms, low cost, and ability to form crystalline salts. libretexts.orglibretexts.org In a typical procedure, the racemic amino alcohol and an equimolar or sub-equimolar amount of D-(-)-tartaric acid are dissolved in a suitable solvent, such as methanol (B129727) or ethanol. google.comgavinpublishers.com Upon cooling or concentration, the less soluble diastereomeric salt—for instance, the salt of this compound with D-tartaric acid—will preferentially crystallize. The solid salt is then isolated by filtration. Multiple recrystallizations may be necessary to achieve high diastereomeric purity. Finally, the pure diastereomeric salt is treated with a base (e.g., sodium hydroxide) to neutralize the tartaric acid and release the optically pure (R)-amino alcohol.

Using N-(t-butoxycarbonyl)-D-alanine: N-protected amino acids, such as N-(t-butoxycarbonyl)-D-alanine (Boc-D-Ala-OH), can also serve as effective resolving agents. gavinpublishers.com The Boc-protecting group adds steric bulk and can influence the crystal packing of the resulting diastereomeric salts. The resolution process is analogous to that with tartaric acid, involving salt formation in a solvent, fractional crystallization to isolate the less soluble diastereomer, and subsequent liberation of the free amine. chemicalbook.comsigmaaldrich.com

The efficiency of diastereomeric salt resolution is highly dependent on experimental conditions, including the choice of resolving agent, the solvent system, temperature, and the molar ratio of the reactants.

Table 1: General Parameters for Diastereomeric Salt Resolution

Parameter Description Common Examples
Resolving Agent A chiral compound that reacts with the racemate. D-tartaric acid, N-Boc-D-alanine
Solvent Dissolves the diastereomeric salts to differing extents. Methanol, Ethanol, Acetone
Stoichiometry Molar ratio of racemate to resolving agent. 1:1 or 1:0.5
Separation Method Exploits differences in salt solubility. Fractional Crystallization

| Liberation Step | Recovers the enantiomer from the purified salt. | Basification (e.g., with NaOH) |

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution (EKR) offers a highly selective and environmentally benign alternative to classical resolution methods. This technique utilizes enzymes, typically lipases, which can selectively catalyze a reaction on one enantiomer of a racemic mixture at a much faster rate than the other.

A common strategy for producing chiral amino alcohols like this compound is to perform the kinetic resolution on a suitable precursor. The enzymatic resolution of the corresponding racemic chlorohydrin, (±)-2-chloro-1-(3-chlorophenyl)ethanol, is a well-documented approach. Lipozyme TL IM, an immobilized lipase from Thermomyces lanuginosus, has proven effective in this transformation. researchgate.net

In this process, the lipase catalyzes the enantioselective acylation of the racemic alcohol using an acyl donor, such as vinyl acetate. The enzyme preferentially acylates the (S)-enantiomer, leaving the desired (R)-enantiomer unreacted. The resulting mixture of the (R)-alcohol and the (S)-acetate can then be easily separated. This method has been shown to produce (R)-2-chloro-1-(m-chlorophenyl)ethanol with high enantiomeric excess (ee). researchgate.net

Table 2: Lipozyme TL IM-Catalyzed Resolution of (±)-2-chloro-1-(3-chlorophenyl)ethanol

Parameter Finding
Enzyme Lipozyme TL IM
Substrate (±)-2-chloro-1-(3-chlorophenyl)ethanol
Acyl Donor Vinyl acetate
Product (Unreacted) (R)-2-chloro-1-(3-chlorophenyl)ethanol
Yield 40% researchgate.net

| Enantiomeric Excess (ee) | 99% researchgate.net |

Synthetic Routes to this compound from Halogenated Precursors

A key synthetic pathway to this compound involves a two-step process starting from a ketone precursor. The first step establishes the crucial stereocenter through asymmetric reduction, followed by a second step that introduces the amino group.

The synthesis begins with the asymmetric reduction of 2-chloro-1-(3-chlorophenyl)ethanone. This reduction can be achieved with high enantioselectivity using biocatalysis. For instance, whole cells of E. coli co-expressing a carbonyl reductase and a glucose dehydrogenase for cofactor regeneration have been used to produce (R)-2-chloro-1-(3-chlorophenyl)ethanol with exceptional yield and optical purity. researchgate.net

Once the chiral halogenated precursor, (R)-2-chloro-1-(3-chlorophenyl)ethanol, is obtained in high enantiomeric purity (either via asymmetric synthesis or kinetic resolution as described in section 2.2.2), the final step is the introduction of the amino group. This is typically accomplished through a nucleophilic substitution reaction where the chlorine atom is displaced by an amine source. A common method is direct amination using ammonia (B1221849) (in a solvent such as methanol in a sealed reactor) or a protected form of ammonia, which attacks the carbon bearing the chlorine, leading to the formation of the desired this compound. This conversion of a halohydrin to an amino alcohol is a standard and effective transformation in organic synthesis. growingscience.com

Table 3: Synthesis of (R)-2-chloro-1-(3-chlorophenyl)ethanol via Asymmetric Reduction

Parameter Finding
Starting Material m-chlorophenacyl chloride (2-chloro-1-(3-chlorophenyl)ethanone)
Biocatalyst E. coli cells co-expressing SyGDH and a carbonyl reductase (SyS1)
Product (R)-2-chloro-1-(3-chlorophenyl)ethanol
Yield 99.2% researchgate.net

| Enantiomeric Excess (eep) | >99.9% researchgate.net |

Advanced Analytical Methodologies for Characterization and Stereochemical Purity of R 2 Amino 1 3 Chlorophenyl Ethanol

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess (ee) Determination

Chiral High-Performance Liquid Chromatography (HPLC) stands as the most prevalent and effective method for the separation and quantification of enantiomers, thereby determining the enantiomeric excess (ee) of a chiral substance. nih.gov This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and allowing for their separation. nih.gov The development of a successful chiral HPLC method often involves screening various CSPs and optimizing the mobile phase composition to achieve baseline resolution of the enantiomers. chromatographyonline.com

For primary amines like (R)-2-Amino-1-(3-chlorophenyl)ethanol, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are frequently effective. yakhak.org The separation is typically carried out in normal-phase mode, using a mobile phase consisting of a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol. chromatographyonline.comrsc.org The addition of small amounts of acidic or basic additives can sometimes improve peak shape and resolution. chromatographyonline.com The enantiomeric excess is calculated from the relative peak areas of the two enantiomers in the chromatogram.

A typical set of conditions for the chiral HPLC analysis of a similar amino alcohol is detailed in the interactive table below.

Table 1: Example Chiral HPLC Method Parameters

Parameter Condition
Column Chiralpak AS-H
Mobile Phase Hexane/Isopropanol = 90/10 (v/v)
Flow Rate 1.0 mL/min
Detection UV-Vis at 208 nm
Retention Time (Major) tR = 10.4 min
Retention Time (Minor) tR = 13.1 min

Note: These conditions are for a similar compound, (S)-2-(1H-imidazol-1-yl)-1-phenylethan-1-ol, and serve as a representative example. rsc.org

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. omicsonline.orgmmu.ac.uk Both ¹H and ¹³C NMR spectra are crucial for confirming the structure of this compound.

In the ¹H NMR spectrum, distinct signals would be expected for the aromatic protons, the methine proton adjacent to the hydroxyl group, and the methylene (B1212753) protons of the aminoethyl group. The chemical shift, integration, and multiplicity of these signals provide information about the electronic environment and connectivity of the protons. karary.edu.sd

The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. The chemical shifts of the carbon signals indicate their functional group type (e.g., aromatic, alcohol-bearing, amine-bearing). For a similar compound, the following chemical shifts were observed and are representative of what would be expected. rsc.org

Table 2: Representative ¹³C NMR Chemical Shifts

Carbon Atom Expected Chemical Shift (δ) in ppm
Aromatic C-Cl ~134.0
Aromatic C-H 125.0 - 130.0
Aromatic C-C(OH) ~143.0
C-OH ~72.0
C-NH₂ ~54.0

Note: These are approximate values based on the structure and data from similar compounds. rsc.org

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise mass of a molecule with high accuracy, typically to within a few parts per million (ppm). researchgate.net This accuracy allows for the unambiguous determination of the elemental composition and, consequently, the molecular formula of a compound. researchgate.net Techniques like electrospray ionization (ESI) are commonly used to generate ions from the analyte for mass analysis. rsc.org

For this compound (C₈H₁₀ClNO), HRMS would measure the mass of the protonated molecule, [M+H]⁺. The experimentally determined mass is then compared to the theoretically calculated mass for the proposed formula. A close match provides strong evidence for the correct molecular formula.

Table 3: HRMS Data for Molecular Formula Confirmation

Ion Calculated Mass [M+H]⁺ Observed Mass [M+H]⁺
C₈H₁₁ClNO⁺ 172.0524 Hypothetical value, e.g., 172.0522

Note: The molecular formula of the protonated molecule is C₈H₁₁ClNO⁺.

Fourier Transform Infrared (FTIR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule. researchgate.net The absorption of infrared radiation or the scattering of laser light causes vibrations (stretching, bending) of the chemical bonds in the molecule at specific frequencies, which are characteristic of the bond type and its environment.

For this compound, characteristic vibrational bands would be observed for the O-H group of the alcohol, the N-H bonds of the primary amine, the C-H bonds of the aromatic ring and the alkyl chain, and the C-Cl bond. gsconlinepress.comlibretexts.org

Table 4: Expected FTIR/Raman Vibrational Frequencies

Functional Group Bond Vibration Expected Frequency Range (cm⁻¹)
Alcohol O-H stretch 3200 - 3600 (broad)
Primary Amine N-H stretch 3300 - 3500 (two bands)
Aromatic C-H stretch 3000 - 3100
Alkyl C-H stretch 2850 - 2960
Amine N-H bend 1590 - 1650
Aromatic C=C stretch 1450 - 1600
Alcohol C-O stretch 1050 - 1260

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purity Assessment

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile chromatographic technique used for qualitative analysis. crsubscription.com It is frequently employed to monitor the progress of a chemical reaction by observing the disappearance of reactants and the appearance of products. libretexts.orgthieme.de It is also used as a quick method to assess the purity of a sample by identifying the number of components present. rsc.org

In TLC, a small spot of the sample is applied to a stationary phase (e.g., silica (B1680970) gel on a plate), and a mobile phase (solvent) is allowed to move up the plate. aga-analytical.com.pl Different compounds will travel at different rates depending on their polarity and interaction with the stationary and mobile phases, resulting in different retention factor (Rf) values. The Rf is calculated as the distance traveled by the compound divided by the distance traveled by the solvent front. By comparing the Rf value of the reaction mixture to that of the starting material, the formation of a new product with a different Rf can be confirmed. libretexts.org

Table 5: Hypothetical TLC Analysis for a Synthesis Reaction

Lane Description Rf Value Observation
1 Starting Material (e.g., ketone) 0.75 Spot corresponding to the starting material.
2 Co-spot (Starting Material + Reaction Mixture) 0.75 & 0.40 Two distinct spots are visible.
3 Reaction Mixture 0.40 A new spot for the product appears, and the starting material spot is diminished or absent.

Note: This table illustrates a hypothetical scenario where a less polar starting material is converted to a more polar product, this compound.

Role of this compound as a Key Chiral Intermediate in Drug Development

This compound serves as a fundamental chiral intermediate in the synthesis of a variety of pharmaceutical compounds. Its stereochemically defined structure is crucial for the enantioselective synthesis of more complex molecules, where specific stereoisomers are required for desired biological activity. This amino alcohol is a valuable precursor for creating chiral drugs, ensuring that the final active pharmaceutical ingredient (API) has the correct three-dimensional orientation to interact effectively with its biological target. The presence of the hydroxyl and amino groups on adjacent carbon atoms, along with the chlorophenyl ring, provides multiple points for chemical modification, making it a versatile starting material in multi-step synthetic pathways.

Synthesis of Highly Selective β3-Adrenergic Receptor Agonists

A significant application of this compound is in the synthesis of highly selective β3-adrenergic receptor agonists. These agonists are of considerable interest for their potential therapeutic effects. The specific stereochemistry of the (R)-enantiomer is essential for the high potency and selectivity of the final drug candidates targeting the β3-adrenergic receptor.

Precursor to (R,R)-5-[2-[[2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]-1,3-benzodioxole-2,2-dicarboxylate ( CL 316 ,243)

This compound is a key starting material for the synthesis of CL 316 ,243, a potent and highly selective β3-adrenoceptor agonist. The synthesis involves the reaction of this chiral amino alcohol with a suitable propylene (B89431) oxide derivative, followed by further chemical transformations to yield the final product. The (R)-configuration of the ethanolamine (B43304) moiety is critical for the high affinity and efficacy of CL 316 ,243 at the β3-adrenergic receptor.

Development of Anti-obesity and Anti-diabetic Therapeutic Agents

The β3-adrenergic receptor is a key target for the development of drugs to treat obesity and type 2 diabetes. Agonists of this receptor can stimulate lipolysis in adipose tissue and improve insulin (B600854) sensitivity. Consequently, derivatives of this compound, such as CL 316 ,243, have been extensively investigated for their potential as anti-obesity and anti-diabetic agents. Research in this area focuses on leveraging the structural features of this chiral intermediate to design novel compounds with improved pharmacological profiles.

Intermediate in the Synthesis of Insulin-like Growth Factor (IGF) Kinase Inhibitors for Cancer Treatment

Beyond its role in metabolic drug development, this compound is also a valuable intermediate in the synthesis of potential anti-cancer agents. Specifically, it has been utilized in the preparation of inhibitors of the insulin-like growth factor (IGF) kinase. The IGF signaling pathway is implicated in the growth and proliferation of various cancer cells, making its inhibitors a promising area of oncology research. The chiral nature of the amino alcohol is again crucial for the specific interactions with the kinase's active site.

Precursor to Chiral Epoxides (e.g., (R)-3-chlorostyrene oxide)

This compound can be converted into the corresponding chiral epoxide, (R)-3-chlorostyrene oxide. This transformation is a valuable synthetic route as chiral epoxides are highly versatile intermediates in organic synthesis. They can undergo a variety of stereospecific ring-opening reactions to introduce new functional groups with a defined stereochemistry, making them important building blocks for the synthesis of other complex chiral molecules.

Utility as Chiral Ligands and Auxiliaries in Asymmetric Organic Reactions

The structural features of this compound also lend themselves to its use as a chiral ligand or auxiliary in asymmetric synthesis. The presence of both a hydroxyl and an amino group allows it to coordinate with metal centers, forming chiral catalysts that can induce stereoselectivity in a wide range of chemical reactions. These reactions are fundamental in modern organic chemistry for the efficient production of enantiomerically pure compounds.

Derivatization to Novel Biologically Active Compounds

This compound serves as a versatile chiral building block in medicinal and specialty chemical synthesis. Its constituent functional groups—a primary amine, a secondary alcohol, and a chlorinated phenyl ring—offer multiple points for chemical modification, enabling the generation of a diverse array of derivatives with potential biological activities. This section explores the derivatization of this parent compound into several classes of biologically active molecules, including amino alcohol derivatives, thiadiazoles, pyrrolopyridines, and naphthoquinones, and discusses its structural relationship to known pharmacologically active compounds like the metabolites of bupropion (B1668061).

Amino Alcohol Derivatives

The amino alcohol motif is a key pharmacophore present in numerous biologically active compounds, including pharmaceuticals and natural products. The derivatization of this compound can lead to novel amino alcohol derivatives with a range of potential therapeutic applications. The presence of both an amino and a hydroxyl group allows for a variety of chemical transformations.

The synthesis of β-amino alcohols can be achieved through various routes, often involving the ring-opening of epoxides with amines. This highlights the reactivity of the core structure and its potential for creating diverse libraries of compounds. For instance, modifications can be introduced at the amino group through alkylation, acylation, or arylation, or at the hydroxyl group via esterification or etherification. These modifications can significantly impact the molecule's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which in turn can influence its biological activity.

While specific derivatives of this compound and their biological activities are not extensively detailed in the reviewed literature, the general importance of the amino alcohol scaffold suggests that its derivatives could exhibit a wide range of pharmacological effects. Research on other amino alcohol derivatives has shown activities such as antimicrobial, anticancer, and anti-inflammatory properties.

Table 1: Potential Modifications of this compound

Functional GroupPotential ModificationPotential Impact on Properties
Primary Amine Alkylation, Acylation, Arylation, SulfonylationAltered basicity, lipophilicity, and receptor binding interactions.
Secondary Alcohol Esterification, EtherificationModified polarity, metabolic stability, and prodrug potential.
Phenyl Ring Introduction of additional substituentsModified electronic properties and steric hindrance, affecting target binding.

Integration into Thiadiazole Derivatives for Antimicrobial and Anticancer Applications

The 1,3,4-thiadiazole (B1197879) ring is a prominent heterocyclic scaffold in medicinal chemistry, known to be a bioisostere of pyrimidine (B1678525) and oxadiazole. chemicalbook.com Derivatives containing this moiety have demonstrated a broad spectrum of pharmacological activities, including antimicrobial and anticancer effects. wikipedia.orgiu.edutaylorandfrancis.comwikipedia.orgresearchgate.netsphinxsai.comnih.govrdd.edu.iqnih.govmdpi.comnih.govnih.gov The amino group of this compound provides a reactive handle for the construction of thiadiazole-containing compounds.

A common synthetic route to 2-amino-1,3,4-thiadiazole (B1665364) derivatives involves the cyclization of thiosemicarbazide (B42300) precursors. While direct synthesis from this compound is not explicitly described in the available literature, the amine functionality could potentially be converted to a thiosemicarbazide, which could then undergo cyclization to form the thiadiazole ring.

Antimicrobial Applications: Thiadiazole derivatives have been extensively studied for their antibacterial and antifungal properties. researchgate.netsphinxsai.comnih.govrdd.edu.iqnih.gov The incorporation of the this compound moiety could lead to novel thiadiazole derivatives with enhanced antimicrobial efficacy. The lipophilic nature of the chlorophenyl group might facilitate membrane permeability, a crucial factor for antimicrobial activity.

Anticancer Applications: Numerous 1,3,4-thiadiazole derivatives have been reported to exhibit significant anticancer activity. chemicalbook.comiu.edutaylorandfrancis.comnih.govmdpi.comnih.gov These compounds can induce apoptosis and interfere with various cellular signaling pathways involved in cancer progression. taylorandfrancis.com The chiral side chain from this compound could introduce specific stereochemical interactions with biological targets, potentially leading to improved potency and selectivity.

Table 2: Reported Biological Activities of Thiadiazole Derivatives

Biological ActivityTarget Organisms/Cell LinesReference
Antibacterial Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa sphinxsai.com
Antifungal Candida albicans, Aspergillus niger sphinxsai.com
Anticancer Human myeloid leukemia (HL-60, U937), Melanoma (SK-MEL-1), Breast cancer (T47D) chemicalbook.com

Formation of Pyrrolopyridine Scaffolds for Diverse Pharmacological Activities

Pyrrolopyridine, also known as azaindole, is a heterocyclic scaffold that mimics the purine (B94841) ring of ATP, making its derivatives potent kinase inhibitors. nih.gov Compounds containing the pyrrolopyridine nucleus have shown a wide range of pharmacological activities, including anticancer, anti-HIV, and antimycobacterial effects. nih.govresearchgate.net The functional groups of this compound could potentially be utilized in the synthesis of novel pyrrolopyridine derivatives.

The diverse pharmacological activities of known pyrrolopyridine derivatives suggest that incorporating the chiral (R)-1-(3-chlorophenyl)ethanolamine side chain could lead to new compounds with interesting biological profiles. The stereochemistry of this side chain could play a crucial role in the binding affinity and selectivity of these derivatives for their biological targets.

Table 3: Examples of Pharmacological Activities of Pyrrolopyridine Derivatives

Pharmacological ActivityExample Compound ClassReference
Anticancer Kinase inhibitors (e.g., Vemurafenib) nih.gov
Anti-HIV Integrase inhibitors nih.gov
Antimycobacterial InhA inhibitors nih.gov

Synthesis of Naphthoquinone Amino Analogues with Antimalarial and Anticancer Efficacy

Naphthoquinones are a class of compounds known for their diverse biological activities, including antimalarial and anticancer properties. mdpi.comnih.govmdpi.comnih.govresearchgate.netnih.govpreprints.orgmdpi.comnih.gov The incorporation of amino groups into the naphthoquinone scaffold can significantly modulate their biological effects. The primary amine of this compound can be used as a nucleophile to synthesize novel naphthoquinone amino analogues.

A common method for synthesizing amino-naphthoquinones is the nucleophilic substitution of a leaving group, such as a halogen, on the naphthoquinone ring with an amine. nih.gov this compound could react with a suitable naphthoquinone precursor, such as 2,3-dichloro-1,4-naphthoquinone, to yield a new derivative.

Antimalarial Efficacy: Naphthoquinones like atovaquone (B601224) are known to inhibit the mitochondrial electron transport chain in Plasmodium falciparum. nih.gov Aryl-amino alcohols are also a known class of antimalarial agents. preprints.org The combination of the naphthoquinone core with the chiral amino alcohol side chain from this compound could result in hybrid molecules with potent antimalarial activity.

Anticancer Efficacy: Naphthoquinone derivatives have been shown to exert anticancer effects through various mechanisms, including the generation of reactive oxygen species (ROS), induction of apoptosis, and inhibition of topoisomerase. mdpi.comnih.gov Dimerization of amino alcohol-substituted naphthoquinone compounds has been explored as a strategy to enhance anticancer activity against cell lines such as acute myeloid leukemia. nih.gov The introduction of the specific stereochemistry and the chlorophenyl group from this compound could influence the cytotoxicity and selectivity of the resulting naphthoquinone derivatives. mdpi.comnih.gov

Table 4: Biological Activities of Naphthoquinone Derivatives

Biological ActivityMechanism of Action / TargetReference
Antimalarial Inhibition of mitochondrial electron transport nih.gov
Anticancer ROS generation, apoptosis induction, topoisomerase inhibition mdpi.comnih.gov

Relationship to Bupropion Metabolites and Related Aminoketone Structures

This compound is structurally related to the metabolites of bupropion, an aminoketone antidepressant used for the treatment of major depressive disorder and for smoking cessation. wikipedia.orgnih.govpsychscenehub.comdrugbank.com Bupropion is a racemic mixture that is extensively metabolized in the body to form several active metabolites, including hydroxybupropion, threohydrobupropion, and erythrohydrobupropion. iu.edunih.goviu.eduresearchgate.netnih.govnih.govclinpgx.orggoogle.comnih.gov

Bupropion undergoes two major metabolic pathways: hydroxylation of the tert-butyl group by cytochrome P450 2B6 (CYP2B6) to form hydroxybupropion, and reduction of the ketone group by carbonyl reductases to form the diastereomeric amino alcohols threohydrobupropion and erythrohydrobupropion. nih.govclinpgx.org The reduction of the ketone in bupropion leads to the formation of a new chiral center, resulting in different stereoisomers of the hydrobupropion metabolites.

The structure of this compound is analogous to the core structure of the hydrobupropion metabolites. Specifically, it shares the 1-(3-chlorophenyl)ethanolamine backbone. The stereochemistry of bupropion's metabolites is crucial for their pharmacological activity. For instance, after administration of racemic bupropion, the plasma concentrations of (R,R)-hydroxybupropion are significantly higher than those of (S,S)-hydroxybupropion. nih.gov

The aminoketone class of drugs, to which bupropion belongs, is characterized by a phenethylamine (B48288) backbone with a ketone at the beta position. wikipedia.org The structural similarity of this compound to these pharmacologically active metabolites suggests that it could serve as a valuable scaffold for the development of new central nervous system agents.

Table 5: Major Metabolites of Bupropion

MetaboliteMetabolic PathwayKey Enzyme(s)
Hydroxybupropion Hydroxylation of tert-butyl groupCYP2B6
Threohydrobupropion Reduction of ketone groupCarbonyl Reductases
Erythrohydrobupropion Reduction of ketone groupCarbonyl Reductases

Derivatives and Analogues with Pharmacological Potential

Modification of the (R)-2-Amino-1-(3-chlorophenyl)ethanol structure has led to the creation of various derivatives and analogues, some with significant pharmacological interest. The core structure serves as a template, with alterations to the amino group or other parts of the molecule leading to compounds with different biological targets and activities.

For example, the structurally related (S)-2-chloro-1-(3-chlorophenyl)ethanol is used as an intermediate in the synthesis of inhibitors for the type 1 insulin-like growth factor receptor (IGF-1R), which are being investigated as potential anticancer agents. nih.govacs.orgmdpi.com This highlights how subtle changes in stereochemistry and functional groups can dramatically shift the therapeutic application of the resulting compounds.

Derivative/AnalogueApplication/Significance
(R,R)-1-(3-chlorophenyl)-2-[[2-(3,4-dimethoxyphenyl)-1-methylethyl]amino] ethanol A β3-adrenergic receptor agonist synthesized from the parent compound. google.com
(S)-2-chloro-1-(3-chlorophenyl)ethanol A structural analogue used as an intermediate for anticancer agents (IGF-1R inhibitors). nih.govmdpi.com
(1R,2R)-2-amino-1-(3-chlorophenyl)-2-(4-chlorophenyl)ethanol A more complex analogue with an additional chloro-substituted phenyl group. lookchem.com

This targeted exploration of this compound illustrates the profound importance of specific chiral building blocks in the landscape of modern drug discovery and fine chemical synthesis.

Computational and Theoretical Investigations of R 2 Amino 1 3 Chlorophenyl Ethanol and Its Interactions

Molecular Modeling and Docking Studies for Elucidating Biological Target Interactions

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. A key application of this is molecular docking, a method that predicts the preferred orientation of one molecule when bound to a second, typically a larger biological target like a protein. This is crucial for understanding potential pharmacological interactions. taylorandfrancis.com The process involves placing the ligand (in this case, (R)-2-Amino-1-(3-chlorophenyl)ethanol) into the binding site of a receptor and using a scoring function to estimate the strength of the interaction, or binding affinity. orientjchem.orgnih.gov

Molecular docking studies are instrumental in predicting how a ligand interacts with a protein's active site. By analyzing the docked pose, researchers can identify key interactions, such as hydrogen bonds and electrostatic forces, which are critical for binding. taylorandfrancis.com The binding affinity, often expressed as a binding energy or docking score, quantifies the strength of this interaction. A lower binding energy typically indicates a more stable and favorable interaction.

For the analogous compound, (RS)-2-(tert-Butylamino)-1-(3-chlorophenyl)propan-1-one, molecular docking analysis was performed to understand its inhibitory nature against an Adrenaline uptake inhibitor (PDB ID: 2AN5). uniroma2.it Such studies reveal the specific amino acid residues within the protein's active site that interact with the ligand, providing a roadmap for designing more potent molecules. uniroma2.it

Table 1: Illustrative Example of Molecular Docking Results for an Analogous Compound This table is a representative example based on typical docking study outputs and does not represent actual data for this compound.

Parameter Value Interacting Residues (Example)
Binding Energy -7.5 kcal/mol TYR80, SER120, PHE210
Hydrogen Bonds 2 SER120, ASN150

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, provide profound insights into the electronic structure and reactivity of molecules. mdpi.com These methods can determine molecular geometries, vibrational frequencies, and the distribution of electrons, which collectively govern a molecule's chemical behavior. researchgate.net

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. mdpi.comaalto.fi A primary application of DFT is geometry optimization, which finds the lowest energy arrangement of atoms in a molecule, corresponding to its most stable 3D structure. researchgate.netnih.gov

Once the geometry is optimized, vibrational analysis can be performed. This calculates the frequencies of molecular vibrations, which correspond to the peaks observed in infrared (IR) and Raman spectroscopy. researchgate.netlookchem.com Comparing calculated vibrational frequencies with experimental spectra helps to confirm the molecular structure and assign specific vibrational modes to different functional groups within the molecule. uniroma2.it For instance, in the study of (RS)-2-(tert-Butylamino)-1-(3-chlorophenyl)propan-1-one, DFT calculations were used to optimize the molecule's geometry and calculate its vibrational frequencies, which were then compared with experimental FT-IR and FT-Raman data. uniroma2.it

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO is the orbital most likely to donate electrons in a reaction (acting as a nucleophile), while the LUMO is the orbital most likely to accept electrons (acting as an electrophile). materialsciencejournal.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical stability and reactivity. nih.gov A large gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates that the molecule is more reactive and can be easily polarized. researchgate.net This analysis helps predict how a molecule will interact with other reagents. nih.gov

Table 2: Representative Frontier Molecular Orbital Data This table illustrates typical data from FMO analysis and is not specific to this compound.

Parameter Energy (eV)
HOMO Energy -6.50
LUMO Energy -0.85

| HOMO-LUMO Gap (ΔE) | 5.65 |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. researchgate.net It is a valuable tool for predicting chemical reactivity, particularly for electrophilic and nucleophilic attacks. uniroma2.it The map uses a color scale to show different regions of charge distribution:

Red/Yellow: Regions of negative potential, rich in electrons, which are susceptible to electrophilic attack. These areas often correspond to lone pairs of electrons on atoms like oxygen or nitrogen.

Blue: Regions of positive potential, electron-deficient, which are susceptible to nucleophilic attack. These areas are typically found around hydrogen atoms attached to electronegative atoms.

Green: Regions of neutral or near-zero potential.

By analyzing the MEP map, one can identify the most likely sites for intermolecular interactions and chemical reactions. researchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. researchgate.net It examines charge transfer, hyperconjugation (the stabilizing interaction of electrons in a filled orbital with an adjacent empty or partially filled orbital), and other intramolecular and intermolecular interactions. uniroma2.it NBO analysis can quantify the stabilization energy associated with these interactions, offering insight into the forces that determine molecular conformation and stability. For example, it can reveal the strength of hydrogen bonds and other donor-acceptor interactions within the molecule or between the molecule and its environment. researchgate.net

Structure-Activity Relationship (SAR) and Structure-Toxicity Relationship (STR) Probing

The biological activity of phenylethanolamines is dictated by the substitutions on the aromatic ring, the ethanolamine (B43304) side chain, and the amino group. The stereochemistry of the molecule is also a critical factor, with the (R)-configuration at the benzylic hydroxyl group being essential for potent adrenergic activity.

Influence of the 3-Chlorophenyl Moiety on Pharmacological and Pharmacokinetic Profiles

The 3-chlorophenyl group in this compound plays a pivotal role in defining its pharmacological profile, particularly its affinity and selectivity for adrenergic receptors. Research into a series of 1-(3-chlorophenyl)-2-aminoethanol derivatives has revealed that this structural feature is crucial for potent and selective agonism at the human beta3-adrenergic receptor (β3-AR) nih.gov.

One notable example is a compound where the this compound core is incorporated into a larger molecule, which exhibits high potency and selectivity for the human β3-AR. The specific activity of this compound is detailed in the table below nih.gov.

Adrenergic ReceptorEC50 (nM)Intrinsic Activity (IA) (%)Selectivity vs. β2-ARSelectivity vs. β1-AR
Human β3-AR0.062116--
Human β2-AR--210-fold-
Human β1-AR---103-fold
Rat β3-AR0.016110--

The data clearly indicates that the presence of the 3-chlorophenyl moiety contributes to a highly potent and selective β3-adrenergic agonist profile. The (R,R)-configuration of the final compound, which includes the (R)-configuration of the 2-amino-1-(3-chlorophenyl)ethanol (B2523586) portion, was identified as the most active stereoisomer nih.gov. This underscores the importance of both the chlorine substitution pattern and the stereochemistry in achieving high affinity and selectivity.

The influence of the 3-chloro substitution extends to the pharmacokinetic properties of these molecules. While specific data for this compound is not extensively available, studies on analogous compounds provide valuable insights. For instance, a series of phenethanolamine aniline (B41778) agonists incorporating the this compound scaffold were evaluated for their pharmacokinetic profiles in dogs. Several of these analogues demonstrated greater than 25% oral bioavailability and half-lives of at least 1.5 hours researchgate.net.

The metabolism of phenylethanolamines is a key aspect of their pharmacokinetic profile. The presence of a halogen, such as chlorine, on the aromatic ring can influence the metabolic pathways. For phenylethanolamines in general, metabolism can be slowed by substitution on the α-carbon of the ethylamine (B1201723) side chain, which confers resistance to monoamine oxidase (MAO) uobasrah.edu.iq. However, the primary metabolic routes for catechol-containing phenylethanolamines involve catechol-O-methyltransferase (COMT) uobasrah.edu.iq. For non-catecholamines like this compound, other metabolic pathways would be more prominent.

In a broader context, the substitution pattern of chlorine on the phenyl ring of phenylethanolamine-related structures has been shown to significantly affect their inhibitory activity on enzymes like phenylethanolamine N-methyltransferase (PNMT). For example, in a series of chlorinated 1,2,3,4-tetrahydroisoquinolines, the position and number of chlorine atoms were critical for inhibitory potency nih.gov. While a different chemical scaffold, this highlights the general principle that the location of chlorine substitution is a key determinant of biological activity.

Furthermore, studies on various arylethanolamine derivatives have shown that meta-substitution on the phenyl ring can influence α-adrenergic receptor activity. The introduction of a chloro group at the meta position of octopamine (B1677172) (a p-hydroxy phenylethanolamine) was explored in structure-activity relationship studies of α-adrenergic agonists nih.gov.

Mechanistic Studies on Biological Interactions and Toxicological Implications of R 2 Amino 1 3 Chlorophenyl Ethanol Derivatives

Elucidation of Mechanism of Action through Molecular Target Modulation

The biological activity of phenylethanolamine derivatives is often attributed to their interaction with various receptors and enzymes, primarily due to their structural similarity to endogenous catecholamines like norepinephrine and epinephrine.

The presence of a hydroxyl group on the beta-carbon of the ethylamine (B1201723) side chain is a critical determinant of activity at adrenergic receptors. For instance, this feature can influence the binding affinity and selectivity for α- and β-adrenergic receptor subtypes. The substitution pattern on the phenyl ring also plays a significant role; a 3,4-dihydroxy substitution is associated with both alpha and beta receptor activity, while a 3-hydroxy substitution tends to favor alpha activity and a 4-hydroxy substitution favors beta activity youtube.com.

Furthermore, phenylethanolamine N-methyltransferase (PNMT), an enzyme responsible for the conversion of norepinephrine to epinephrine, is a known target for phenylethanolamine derivatives nih.govanl.gov. Inhibition of this enzyme can modulate catecholamine levels, which has implications for various physiological processes. Some synthetic inhibitors of PNMT have been shown to bind in the catalytic pockets for both the cofactor S-adenosylmethionine (SAM) and the substrate norepinephrine anl.gov. The potency of these inhibitors can be enhanced by the presence of electron-withdrawing groups, such as chlorine, on the aromatic ring nih.gov.

Derivatives of β-amino alcohols have also been identified as inhibitors of the Toll-like receptor 4 (TLR4) signaling pathway, which is involved in inflammatory responses nih.gov. This suggests that compounds like (R)-2-Amino-1-(3-chlorophenyl)ethanol could potentially modulate inflammatory processes by disrupting the formation of the TLR4/MD-2 complex nih.gov.

TargetPotential Effect of this compound AnaloguesReferences
Adrenergic Receptors Modulation of α- and β-adrenergic signaling pathways, influencing cardiovascular and other physiological functions. youtube.com
Phenylethanolamine N-methyltransferase (PNMT) Inhibition of epinephrine synthesis, potentially altering catecholamine balance. nih.govanl.gov
Toll-like Receptor 4 (TLR4) Inhibition of pro-inflammatory signaling pathways. nih.gov
Acetylcholinesterase (AChE) Potential inhibition, which could impact neurotransmission. This has been observed in some amino alcohol derivatives of eugenol. nih.gov
Odorant Binding Proteins (OBP) Possible interaction, as seen with certain amino alcohol derivatives, which could have implications for olfaction or other sensory processes. nih.gov

Investigation of Potential Adverse Effects and Underlying Toxicity Pathways

The toxicological profile of this compound can be extrapolated from studies on related amino alcohols and ethanolamine (B43304) compounds. These studies highlight several potential mechanisms of toxicity.

Covalent Binding: While direct evidence for covalent binding of this compound is lacking, the metabolic activation of similar compounds can lead to the formation of reactive intermediates capable of covalently binding to cellular macromolecules like proteins and DNA. This can lead to cellular dysfunction and genotoxicity.

Oxidative Stress: The metabolism of ethanol and related compounds can significantly increase the production of reactive oxygen species (ROS), leading to oxidative stress youtube.comnih.gov. This imbalance between the production of free radicals and the body's ability to counteract their harmful effects can damage cells, lipids, proteins, and DNA nih.gov. Chronic alcohol consumption, for example, is known to induce oxidative stress, which plays a central role in the development of alcoholic liver disease nih.govmdpi.com. Studies on the effects of alcohol-induced oxidative stress have shown changes in biochemical markers such as lactate dehydrogenase, superoxide dismutase, and catalase eu-jr.eu.

Enzyme Inhibition: As previously mentioned, phenylethanolamine derivatives can inhibit enzymes like PNMT nih.govanl.govnih.gov. Lead, for example, has been shown to be an irreversible or very slowly reversible inhibitor of PNMT nih.gov. Additionally, some amino alcohol derivatives have demonstrated inhibitory effects on acetylcholinesterase nih.gov. Such enzyme inhibition can disrupt normal metabolic and signaling pathways, leading to toxic effects.

Toxicity MechanismDescriptionPotential Relevance to this compound
Covalent Binding Formation of reactive metabolites that bind to cellular macromolecules.Potential for bioactivation and subsequent cellular damage.
Oxidative Stress Increased production of reactive oxygen species (ROS) leading to cellular damage.The ethanolamine moiety suggests a potential to induce oxidative stress, similar to ethanol.
Enzyme Inhibition Direct inhibition of enzyme activity, disrupting metabolic or signaling pathways.Potential to inhibit enzymes like PNMT and AChE based on structural similarities to known inhibitors.

Endocrine Disruption: A wide range of synthetic chemicals, including some with structural similarities to this compound, have been identified as endocrine-disrupting chemicals (EDCs) nih.gov. EDCs can interfere with the body's endocrine system by altering the functions of the hypothalamic-pituitary-gonadal axis nih.gov. For instance, some chemicals used in industrial processes have been shown to bind to the ligand-binding site of estrogen receptor alpha (ERα), suggesting potential for direct stimulatory or inhibitory effects on estrogen signaling nih.gov.

Reproductive Toxicity: Studies on various amino alcohols have indicated potential for reproductive and developmental toxicity. For example, in a screening study with rats, an unspecified amino alcohol was associated with decreased fertility, increased embryo loss, and stillbirths at certain concentrations nipponnyukazai.co.jp. Another study on 2-(isopropylamino)-ethanol and hydroxyethylpyrrolidine demonstrated antifertility activity in rats, causing embryonic degeneration and halting the development of preimplantation embryos nih.gov. Furthermore, diethanolamine (DEA), an ethanolamine compound, has been linked to adverse effects on male reproductive health by altering sperm structure and has been shown to accumulate in the liver and kidneys, causing organ toxicity safecosmetics.org.

Toxicological EndpointFindings in Structurally Related CompoundsReferences
Endocrine Disruption Some industrial chemicals can interact with hormone receptors like ERα. nih.gov
Reproductive Toxicity Decreased fertility, increased embryo loss, and stillbirths observed in rats with an amino alcohol. nipponnyukazai.co.jp
Antifertility effects and embryonic degeneration in rats treated with 2-(isopropylamino)-ethanol and hydroxyethylpyrrolidine. nih.gov
Altered sperm structure and organ toxicity associated with diethanolamine (DEA). safecosmetics.org

Q & A

Q. What methodologies are recommended for synthesizing (R)-2-Amino-1-(3-chlorophenyl)ethanol with high enantiomeric purity?

Answer:

  • Asymmetric Catalysis : Use biocatalytic reduction with permeabilized microbial cells (e.g., Candida ontarioensis) for stereoselective synthesis. Optimize reaction conditions (pH 7.0, 30°C, 24 h) and substrate loading (up to 30 g/L) to achieve >98% enantiomeric excess (ee) and >97% yield .
  • Chiral Resolution : Employ chiral HPLC with cellulose-based columns (e.g., Chiralpak®) and mobile phases like hexane/ethanol for enantiomer separation. Validate purity using optical rotation measurements (>98% ee) .

Q. How can structural confirmation of this compound be reliably performed?

Answer:

  • Single-Crystal X-ray Diffraction (SC-XRD) : Resolve the absolute configuration using low-temperature (90 K) SC-XRD to minimize thermal motion artifacts. Cross-validate with NMR (¹H/¹³C) and FT-IR for functional group analysis .
  • Mass Spectrometry : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight (C₈H₁₀ClNO) and isotopic patterns.

Q. What analytical techniques are suitable for monitoring reaction intermediates and byproducts?

Answer:

  • HPLC-DAD/UV : Develop gradient methods (e.g., C18 columns, acetonitrile/water with 0.1% TFA) to track intermediates like 2-chloro-1-(3-chlorophenyl)ethanone. Use retention time and UV spectra for identification .
  • LC-MS/MS : Detect low-abundance impurities (e.g., thiomorpholine carboxylic acid derivatives) with MRM transitions .

Advanced Research Questions

Q. How can discrepancies in enantiomeric excess values between synthetic batches be resolved?

Answer:

  • Method Comparison : Cross-validate chiral HPLC with polarimetry and circular dichroism (CD) spectroscopy. For example, discrepancies >2% ee may arise from column degradation or mobile phase inconsistencies .
  • Process Variability : Investigate microbial cell viability in biocatalysis (e.g., Candida ontarioensis activity post-permeabilization) or chemical catalyst leaching in asymmetric hydrogenation .

Q. What strategies are effective for impurity profiling in pharmaceutical-grade this compound?

Answer:

  • Forced Degradation Studies : Expose the compound to heat (60°C), light (ICH Q1B), and acidic/oxidative conditions. Identify degradation products (e.g., 3-chlorophenyl ethanol derivatives) via LC-HRMS .
  • Pharmacopeial Compliance : Adhere to USP/EP guidelines for related substance limits (e.g., ≤0.5% for thiomorpholine carboxylic acid impurities) using validated HPLC methods .

Q. How do biocatalytic and chemical synthesis routes compare in scalability and stereochemical outcomes?

Answer:

  • Biocatalytic Advantages : Higher stereoselectivity (>99% ee) and reduced need for toxic metal catalysts. Permeabilized cells enhance substrate diffusion, enabling 2-fold faster reactions .
  • Chemical Synthesis Drawbacks : Risk of racemization during workup. For example, acid/base conditions in amine protection/deprotection may reduce ee by 5–10% .

Q. Can in silico modeling predict the pharmacological activity of this compound derivatives?

Answer:

  • Docking Studies : Use Schrödinger Suite or AutoDock to model interactions with β3-adrenoceptor (β3-AR) agonists. Prioritize derivatives with strong hydrogen bonding to Ser³⁰⁹ and hydrophobic contacts with Phe³⁰⁶ .
  • QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with agonist potency using partial least squares (PLS) regression .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Reactant of Route 1
(R)-2-Amino-1-(3-chlorophenyl)ethanol
Reactant of Route 2
Reactant of Route 2
(R)-2-Amino-1-(3-chlorophenyl)ethanol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.